molecular formula C18H24N2O3 B3084678 3-[(4-Benzylpiperazin-1-yl)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid CAS No. 1142214-95-6

3-[(4-Benzylpiperazin-1-yl)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid

Cat. No.: B3084678
CAS No.: 1142214-95-6
M. Wt: 316.4 g/mol
InChI Key: QUUAUSDYQPWPQF-UHFFFAOYSA-N
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Description

3-[(4-Benzylpiperazin-1-yl)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid is a cyclopropane-based carboxylic acid derivative featuring a benzylpiperazine substituent. This compound belongs to a broader class of cyclopropanecarboxylic acids, which are widely studied for their roles in pharmaceuticals, agrochemicals, and bioactive molecules.

Properties

IUPAC Name

3-(4-benzylpiperazine-1-carbonyl)-2,2-dimethylcyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-18(2)14(15(18)17(22)23)16(21)20-10-8-19(9-11-20)12-13-6-4-3-5-7-13/h3-7,14-15H,8-12H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUUAUSDYQPWPQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)O)C(=O)N2CCN(CC2)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801125407
Record name Cyclopropanecarboxylic acid, 2,2-dimethyl-3-[[4-(phenylmethyl)-1-piperazinyl]carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801125407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142214-95-6
Record name Cyclopropanecarboxylic acid, 2,2-dimethyl-3-[[4-(phenylmethyl)-1-piperazinyl]carbonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142214-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropanecarboxylic acid, 2,2-dimethyl-3-[[4-(phenylmethyl)-1-piperazinyl]carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801125407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Benzylpiperazin-1-yl)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid typically involves multiple steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through the reaction of a suitable alkene with a carbene precursor under controlled conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with an appropriate electrophile.

    Attachment of the Benzyl Group: The benzyl group is attached via a Friedel-Crafts alkylation reaction, using benzyl chloride and a Lewis acid catalyst.

    Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis at both the amide and carboxylic acid groups under specific conditions:

Reaction TypeConditionsProductsReference
Amide Hydrolysis Acidic (HCl, reflux) or basic (NaOH, aqueous)4-Benzylpiperazine + 2,2-dimethylcyclopropanecarboxylic acid
Ester Hydrolysis Enzymatic (esterase exposure)Corresponding alcohol + 2,2-dimethylcyclopropanecarboxylic acid
  • Mechanistic Insight : The amide bond’s cleavage follows nucleophilic acyl substitution, with the piperazine acting as a leaving group. The cyclopropane ring remains intact under mild hydrolysis but may destabilize under prolonged acidic/basic conditions .

Functional Group Transformations

The carboxylic acid and amide groups participate in classical organic reactions:

Reaction TypeReagents/ConditionsProductsReference
Esterification H₂SO₄, ROH (Fischer)Methyl/ethyl esters of the carboxylic acid
Amide Formation DCC/DMAP, RNH₂Secondary or tertiary amides via activation of the carboxylic acid
Salt Formation NaOH or KOHSodium/potassium salts of the carboxylic acid
  • Key Notes :

    • Esterification typically requires acid catalysis or coupling agents like DCC .

    • The cyclopropane ring’s strain (~27 kcal/mol) does not directly participate but may influence steric outcomes .

Cyclopropane Ring Reactivity

The strained cyclopropane ring undergoes selective ring-opening or functionalization:

Reaction TypeConditionsProductsReference
Electrophilic Addition HBr, RT1,3-Dibromopentane derivative
Thermal Decomposition >200°CLinear alkene fragments (e.g., 3-methylpent-2-ene)
  • Structural Influence : The 2,2-dimethyl groups stabilize the ring against spontaneous ring-opening but permit reactions under strong electrophiles or heat .

Biotransformation Pathways

In environmental or metabolic contexts, the compound undergoes degradation:

PathwayEnzymes/AgentsMetabolitesReference
Oxidative Degradation Cytochrome P450Hydroxylated derivatives at the benzyl or cyclopropane positions
Microbial Degradation Soil microbiota4-Benzylpiperazine + CO₂ (via decarboxylation)
  • Environmental Impact : The carboxylic acid group facilitates microbial uptake, while the benzylpiperazine moiety resists rapid biodegradation .

Scientific Research Applications

Kinase Inhibition

One of the primary applications of this compound lies in its ability to inhibit specific kinases, particularly the p38 mitogen-activated protein kinase (MAPK). Kinases are crucial for various cellular processes, including cell division, differentiation, and response to stress. Inhibiting these enzymes can provide therapeutic benefits in conditions such as cancer and inflammatory diseases.

Case Study: Inhibition of p38 MAPK

Research indicates that compounds similar to 3-[(4-Benzylpiperazin-1-yl)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid have been screened for their ability to stabilize inactive conformations of p38 MAPK. A high-throughput screening study identified several small molecules that effectively inhibited this kinase by stabilizing its DFG-out conformation, which is pharmacologically desirable .

Antidepressant Activity

The benzylpiperazine moiety present in the compound has been associated with antidepressant effects. Studies have suggested that derivatives of piperazine can modulate neurotransmitter systems in the brain, particularly serotonin and dopamine pathways. This mechanism could lead to potential applications in treating mood disorders.

Anticancer Properties

Preliminary studies have shown that compounds containing the benzylpiperazine structure exhibit anticancer properties by inducing apoptosis in cancer cells. The ability to target specific signaling pathways involved in cancer progression makes this compound a candidate for further investigation in oncology.

Neuropharmacological Research

Given its structural characteristics, this compound may also have implications in neuropharmacology. Research into piperazine derivatives has highlighted their potential role in modulating neuroreceptors, which could lead to new treatments for neurological disorders.

Summary of Findings

The diverse applications of This compound underscore its potential as a multifunctional therapeutic agent. Its roles as a kinase inhibitor, antidepressant candidate, anticancer agent, and neuropharmacological tool position it as a valuable subject for ongoing research.

Mechanism of Action

The mechanism of action of 3-[(4-Benzylpiperazin-1-yl)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The benzylpiperazine moiety is known to interact with serotonin and dopamine receptors, potentially modulating neurotransmitter activity. The cyclopropane ring may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Data Table: Key Attributes of Compared Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Primary Application
3-[(4-Benzylpiperazin-1-yl)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid Not explicitly provided in evidence - Benzylpiperazine Neuropharmacology (inferred)
3-{[4-(Ethoxycarbonyl)piperazin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid C₁₄H₂₂N₂O₅ 298.33 Ethoxycarbonyl Research intermediate
3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (Permethric acid) C₈H₁₀Cl₂O₂ 209.07 Dichlorovinyl Pesticide biomarker
3-(2-Chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylic acid C₉H₉ClF₃O₂ 235.62 Chloro-trifluoropropenyl Agrochemical metabolite

Research Findings and Implications

  • Pharmacological Potential: The benzylpiperazine group in the target compound suggests possible interactions with CNS receptors, making it a candidate for antidepressant or anxiolytic drug development. This contrasts with agrochemical analogs, which prioritize environmental stability .
  • Environmental Impact : Unlike halogenated derivatives (e.g., CFCA), the target compound’s lack of halogens may reduce bioaccumulation risks but necessitates studies on piperazine ring biodegradation .

Biological Activity

The compound 3-[(4-Benzylpiperazin-1-yl)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid (C18H24N2O3) has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and a detailed analysis of its mechanisms of action.

Molecular Structure

  • Molecular Formula : C18H24N2O3
  • Molecular Weight : 316.40 g/mol
  • Structural Features : The compound features a cyclopropane ring, a benzylpiperazine moiety, and a carboxylic acid functional group.

Table 1: Chemical Characteristics

PropertyValue
Molecular FormulaC18H24N2O3
Molecular Weight316.40 g/mol
SMILESCC(C)(C(=O)O)N1CCN(Cc2ccccc2)CC1C(=O)N2CCN(Cc3ccccc3)CC2
InChIInChI=1S/C18H24N2O3/c1-5-26-18(4)20(17(3)21(26)23(28)29-6-2)22(27)25-14-12-24(13-15-25)16-19-10-8-7-9-11-19/h7-11H,5-6,12-16H2,1-4H3

The biological activity of This compound is primarily linked to its interaction with various neurotransmitter systems and receptors. Notably, it has been studied for its effects on:

  • Acetylcholinesterase Inhibition : Similar compounds have shown potential in inhibiting acetylcholinesterase (AChE), which is crucial for the treatment of Alzheimer's disease by increasing acetylcholine levels in the brain .
  • Neuroprotective Properties : Research indicates that derivatives of this compound may provide neuroprotection against neurotoxic agents like amyloid-beta (Aβ42), which is associated with Alzheimer's pathology .

Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of a structurally similar compound on neuronal cell lines exposed to Aβ42 toxicity. The results demonstrated significant protection against cell death and improved mitochondrial function, suggesting a potential therapeutic application for neurodegenerative diseases .

Study 2: Antagonism of CCR Receptors

Another study focused on benzylpiperazine derivatives, reporting their effectiveness as antagonists at chemokine receptors (CCR). These compounds exhibited potent inhibition of eotaxin-induced cellular responses, highlighting their potential in treating conditions related to inflammation and immune response modulation .

Table 2: Summary of Biological Activities

Activity TypeObservationsReferences
Acetylcholinesterase InhibitionIncreased ACh levels; potential Alzheimer's treatment
NeuroprotectionProtection against Aβ42 toxicity; improved mitochondrial function
CCR AntagonismPotent inhibition of eotaxin-induced responses

Q & A

Q. How to interpret conflicting solubility data reported in different solvents?

  • Answer : Solubility discrepancies often arise from polymorphic forms or aggregation. Characterize solid-state properties via:
  • X-ray Powder Diffraction (XRPD) : Identify crystalline vs. amorphous forms.
  • Dynamic Light Scattering (DLS) : Detect nanoparticle aggregation in solution.
  • Co-solvency Studies : Use Hansen solubility parameters to optimize solvent blends (e.g., DMSO-water for polar/nonpolar balance) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-Benzylpiperazin-1-yl)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
3-[(4-Benzylpiperazin-1-yl)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid

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